N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide

Cooling Intensity Sensory Evaluation TRPM8 Agonist

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (CAS 57233-04-2), identified as a synthetic p-menthane-3-carboxamide and also known as WS-10, is a high-intensity physiological cooling agent. It belongs to a class of compounds widely used in food, oral care, and topical applications to impart a cooling sensation without the strong minty odor, bitterness, or volatility characteristic of menthol.

Molecular Formula C14H27NO
Molecular Weight 225.37 g/mol
CAS No. 57233-04-2
Cat. No. B13752164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide
CAS57233-04-2
Molecular FormulaC14H27NO
Molecular Weight225.37 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)NC(C)C)C(C)C
InChIInChI=1S/C14H27NO/c1-9(2)12-7-6-11(5)8-13(12)14(16)15-10(3)4/h9-13H,6-8H2,1-5H3,(H,15,16)
InChIKeyMTOKWHLXXJOHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (CAS 57233-04-2): A High-Performance p-Menthane Carboxamide Cooling Agent


N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (CAS 57233-04-2), identified as a synthetic p-menthane-3-carboxamide and also known as WS-10, is a high-intensity physiological cooling agent [1]. It belongs to a class of compounds widely used in food, oral care, and topical applications to impart a cooling sensation without the strong minty odor, bitterness, or volatility characteristic of menthol . Its molecular structure (C14H27NO), featuring an N-isopropyl substitution on the p-menthane backbone, places it among potent TRPM8 receptor agonists, a target for cold sensation [2].

Why N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide Cannot Be Substituted by Generic Analogs: Evidence of Structural Differentiation


Within the p-menthane carboxamide family, minute structural variations on the amide nitrogen (N-substitution) drastically alter cooling potency, sensory quality, duration, and thermal stability [1]. N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide's specific N-isopropyl group confers a distinct profile compared to its closest commercial analogs like WS-3 (N-ethyl) or WS-5 (N-ethoxycarbonylmethyl). Generic substitution, therefore, risks failure in applications requiring high cooling intensity without odor, or thermal resilience in baked goods, as these properties are not linearly correlated and must be experimentally verified for each specific derivative [2]. The quantitative evidence below substantiates its unique procurement value.

Quantitative Differentiation Guide for N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (WS-10) vs. Analogs


Cooling Potency: WS-10 Delivers 4.5x the Cooling Strength of Menthol

N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (WS-10) demonstrates a radically higher cooling potency compared to the gold standard natural cooling agent, (-)-menthol. While menthol is assigned a baseline cooling strength of 1, WS-10 achieves a quantified cooling impact 4.5 times greater, making it suitable for ultra-high intensity applications where menthol's sensory profile is insufficient .

Cooling Intensity Sensory Evaluation TRPM8 Agonist

Thermal Endurance: WS-10's Pyrolytic Stability Exceeds Industry-Workhorse WS-3

A key differentiator for N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide is its superior thermal stability, crucial for high-temperature food processing. A comparative pyrolysis kinetics study revealed that the activation energy (Ea) for thermal decomposition of WS-10 is among the highest for cooling agents. WS-3 (N-ethyl-p-menthane-3-carboxamide), a widely used coolant, falls within an Ea range of 47.69–76.18 kJ/mol, whereas WS-10 sits in the highest bracket at 85.52–92.36 kJ/mol [1]. This indicates a significantly higher energy barrier for decomposition, directly translating to better survivability in baked goods or hot-fill processes where WS-3's cooling effect would rapidly diminish.

Thermal Stability Pyrolysis Kinetics Baked Goods

Sensory Differentiation: WS-10 Achieves an Odorless, Non-Volatile Profile Unattainable by Menthol

Unlike (-)-menthol, which is known to be volatile and imparts a distinct, sometimes overpowering minty odor and flavor, N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide is described as virtually odorless, non-volatile, and tasteless . This represents a qualitative but critical differentiator backed by its chemical structure and sensory panel feedback, enabling cooling to be added to sensitive flavor profiles (e.g., fruit flavors) without unwanted aromatic interference [1].

Sensory Profile Volatility Flavor Integrity

Key Application Scenarios for N,2-Bis(isopropyl)-5-methylcyclohexanecarboxamide (WS-10) Based on its Proven Differentiators


High-Temperature Processed Confectionery and Baked Goods Requiring Enduring Coolness

Leveraging its high thermal decomposition activation energy (Ea 85.52–92.36 kJ/mol) [1], WS-10 is the preferred cooling agent for baked goods, hard-boiled candies, or extruded snacks. Standard coolants like menthol or WS-3 would volatilize or decompose, losing efficacy. WS-10's thermal resilience ensures a cooling sensation persists through the baking or hot extrusion process [1].

Flavor-Neutral Cooling for Non-Mint Oral Care and Nutraceuticals

In applications like fruit-flavored toothpaste, mouthwash, or berry-flavored gummy supplements, WS-10's odorless, tasteless, and non-volatile character provides powerful cooling (4.5x menthol) without distorting the intended delicate flavor profile, a common pitfall when substituting with menthol or other aromatic cooling agents.

High-Intensity Topical Analgesic and Sports Formulations

For topical creams and gels demanding an intense cooling sensation for pain relief or refreshment, WS-10's quantified cooling strength of 4.5 relative to menthol allows formulators to achieve a powerful effect at lower concentrations. This minimizes the risk of skin irritation or sensitization often associated with high loads of menthol.

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